Cas no 2034364-09-3 (6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide)

6-Ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with an ethoxy group at the 6-position and a carboxamide linkage to a 5-methylthiazole moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits potential as a building block for bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity, which may enhance binding affinity in target interactions. Its synthetic versatility allows for further functionalization, enabling the development of derivatives with tailored biological activity. The presence of both pyrimidine and thiazole rings suggests utility in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators.
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide structure
2034364-09-3 structure
Product name:6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
CAS No:2034364-09-3
MF:C11H12N4O2S
MW:264.303580284119
CID:5551580
PubChem ID:91816316

6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
    • 2034364-09-3
    • 6-ethoxy-N-(5-methylthiazol-2-yl)pyrimidine-4-carboxamide
    • AKOS025321402
    • F6494-0989
    • Inchi: 1S/C11H12N4O2S/c1-3-17-9-4-8(13-6-14-9)10(16)15-11-12-5-7(2)18-11/h4-6H,3H2,1-2H3,(H,12,15,16)
    • InChI Key: WBLGESBQDFSRGC-UHFFFAOYSA-N
    • SMILES: S1C(C)=CN=C1NC(C1C=C(N=CN=1)OCC)=O

Computed Properties

  • Exact Mass: 264.06809681g/mol
  • Monoisotopic Mass: 264.06809681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 1.8

6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6494-0989-30mg
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
2034364-09-3
30mg
$178.5 2023-09-08
Life Chemicals
F6494-0989-5μmol
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
2034364-09-3
5μmol
$94.5 2023-09-08
Life Chemicals
F6494-0989-75mg
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
2034364-09-3
75mg
$312.0 2023-09-08
Life Chemicals
F6494-0989-4mg
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
2034364-09-3
4mg
$99.0 2023-09-08
Life Chemicals
F6494-0989-15mg
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
2034364-09-3
15mg
$133.5 2023-09-08
Life Chemicals
F6494-0989-1mg
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
2034364-09-3
1mg
$81.0 2023-09-08
Life Chemicals
F6494-0989-5mg
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
2034364-09-3
5mg
$103.5 2023-09-08
Life Chemicals
F6494-0989-3mg
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
2034364-09-3
3mg
$94.5 2023-09-08
Life Chemicals
F6494-0989-10μmol
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
2034364-09-3
10μmol
$103.5 2023-09-08
Life Chemicals
F6494-0989-25mg
6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
2034364-09-3
25mg
$163.5 2023-09-08

Additional information on 6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Introduction to 6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide (CAS No. 2034364-09-3)

6-Ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2034364-09-3, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates several key functional groups, including an ethoxy group, a pyrimidine ring, and a thiazole moiety, which contribute to its diverse chemical reactivity and biological activity.

The pyrimidine ring is a central feature of this molecule, playing a crucial role in its interaction with biological targets. Pyrimidines are well-known for their prevalence in nucleic acids and their ability to mimic natural biomolecules, making them valuable scaffolds in drug design. In particular, the presence of a carboxamide group at the 4-position of the pyrimidine ring enhances the compound's solubility and bioavailability, which are critical factors for pharmaceutical efficacy.

The thiazole moiety is another important structural component of 6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide. Thiazoles are heterocyclic compounds that have been widely studied for their pharmacological properties. They exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a methyl group at the 5-position of the thiazole ring further modulates the electronic properties of the molecule, influencing its reactivity and biological activity.

The ethoxy group attached to the pyrimidine ring contributes to the compound's overall hydrophilicity, which is beneficial for drug delivery systems that require aqueous solubility. Additionally, the carboxamide functionality provides a site for further chemical modification, allowing for the synthesis of derivatives with enhanced pharmacological properties. These structural features make 6-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide a versatile intermediate in medicinal chemistry.

Recent research has highlighted the potential of this compound as a lead molecule in the development of new therapeutic agents. Studies have demonstrated that derivatives of pyrimidine-thiazole hybrids exhibit significant activity against various disease targets. For instance, research has shown that certain analogs of this compound exhibit potent inhibitory effects on kinases and other enzymes involved in cancer progression. These findings have prompted further investigation into the structure-activity relationships (SAR) of these molecules.

The synthesis of 6-Ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the condensation of ethyl acetoacetate with thioamides derived from thiazole precursors. Subsequent functionalization steps introduce the pyrimidine ring and modify it to include the desired substituents. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.

In terms of biological evaluation, 6-Ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has been tested for its activity against various biological targets. Preliminary studies have shown promising results in vitro, indicating potential therapeutic applications in areas such as oncology and inflammation. However, further preclinical studies are necessary to fully assess its safety and efficacy before it can be considered for clinical development.

The pharmacokinetic properties of this compound are also an area of interest. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles using in vitro and in vivo models. These studies aim to optimize drug delivery formulations that maximize bioavailability and minimize side effects. The ethoxy group and carboxamide functionality play key roles in determining these pharmacokinetic parameters.

Future research directions for 6-Ethoxy-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide include exploring its mechanism of action and developing novel derivatives with improved pharmacological properties. Advances in computational chemistry and molecular modeling techniques are expected to aid in rational drug design by predicting how structural modifications will affect biological activity.

The integration of machine learning algorithms into drug discovery pipelines has also shown promise for accelerating the identification of lead compounds like this one. By analyzing large datasets containing structural and biological information, these algorithms can predict which molecules are most likely to exhibit desired therapeutic effects.

In conclusion, 6-Ethoxy-N-(5-methyl-1,3-thiazol-2-y l)pyrimidine -4-carboxamide (CAS No. 2034364 -09 -3) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for developing new therapeutic agents targeting various diseases.

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